molecular formula C12H10N4O7 B14115942 4-Methylpyridine;2,4,6-trinitrophenol CAS No. 20705-75-3

4-Methylpyridine;2,4,6-trinitrophenol

Cat. No.: B14115942
CAS No.: 20705-75-3
M. Wt: 322.23 g/mol
InChI Key: WMGAKIYUNSLHIB-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Methylpyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be oxidized to form 4-pyridinecarboxylic acid and reduced to form 4-methylpiperidine . Common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas for reduction. 2,4,6-Trinitrophenol, being a highly nitrated compound, undergoes reduction reactions to form picramic acid and other derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-methylpyridine;2,4,6-trinitrophenol involves its interaction with various molecular targets and pathways. 4-Methylpyridine acts as a building block for the synthesis of other compounds, while 2,4,6-trinitrophenol acts as an uncoupler of oxidative phosphorylation, disrupting the production of ATP in cells . This disruption leads to increased metabolic activity and energy expenditure.

Comparison with Similar Compounds

4-Methylpyridine;2,4,6-trinitrophenol can be compared with other similar compounds, such as 2,4-dinitrophenol and 2,4,6-trinitrotoluene. 2,4-Dinitrophenol is also an uncoupler of oxidative phosphorylation and has similar applications in biochemical studies . . The uniqueness of this compound lies in its combination of a pyridine derivative with a highly nitrated phenol, providing a unique set of properties and applications.

Properties

CAS No.

20705-75-3

Molecular Formula

C12H10N4O7

Molecular Weight

322.23 g/mol

IUPAC Name

4-methylpyridine;2,4,6-trinitrophenol

InChI

InChI=1S/C6H3N3O7.C6H7N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-2-4-7-5-3-6/h1-2,10H;2-5H,1H3

InChI Key

WMGAKIYUNSLHIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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